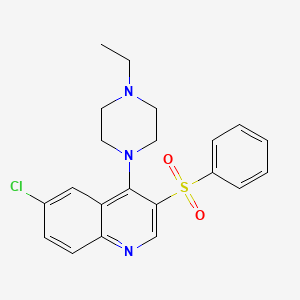

3-(苯磺酰基)-6-氯-4-(4-乙基哌嗪-1-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development. The specific compound is not directly mentioned in the provided papers, but the general class of quinoline derivatives is well-represented, indicating the importance of this chemical class in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was performed using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, catalyzed by KHSO4 under ultrasound irradiation conditions . Similarly, benzo[5,6]chromeno[3,2-c]quinoline derivatives were synthesized in an aqueous medium using p-toluenesulfonic acid as a catalyst . These methods highlight the versatility of quinoline synthesis, which could potentially be applied to the synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The structural elucidation of these compounds is typically performed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry . For example, the molecular structure of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies . These techniques would also be applicable in analyzing the structure of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which allow for the introduction of different functional groups or the formation of fused heterocycles. For instance, the synthesis of benzo[h]-1,6-naphthyridines and pyrazolo[4,3-c]quinolines involved cyclocondensation and nucleophilic substitution reactions . The chemical reactivity of quinoline derivatives is an important aspect of their chemistry, as it enables the creation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in biological assays and drug development. The papers provided do not detail the physical and chemical properties of the specific compound , but they do provide insights into the general properties of quinoline derivatives, which can be inferred to have relevance to 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline. For example, the use of green solvents and catalyst-free conditions in some syntheses suggests an interest in environmentally friendly and sustainable chemistry within this field .

科学研究应用

合成和催化应用

- 高效合成: 基于二氧化钛纳米材料的磺酸催化剂用于合成乙基-哌嗪基喹啉基-(E)-查耳酮衍生物,其中 2-(4-乙基哌嗪-1-基)喹啉作为起始底物。该方法以其高产率、简单性和成本效益而著称,使其适用于大规模生产 (Murugesan, Gengan, & Lin, 2017).

抗菌和抗真菌应用

- 抗菌剂: 与磺酰胺部分结合的喹啉合成化合物表现出显着的抗菌活性,尤其对革兰氏阳性菌 (应用化学中的生物界面研究, 2019).

- 抗菌和抗氧化活性: 新型吡唑并喹啉衍生物显示出有希望的抗菌和抗氧化活性,一些化合物表现出强效 (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).

新型衍生物的合成

- 新型喹啉衍生物: 合成了一系列带有 1,2,4-三唑或苯并三唑部分的新型喹啉-3-甲醛腙,对人肿瘤细胞系表现出显着的体外细胞毒性作用 (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

- 3H-吡咯并喹啉的合成: 3H-吡咯并喹啉通过缩合直接制备,展示了一种在复杂喹啉衍生物合成中具有潜在应用的方法学 (Molina, Alajarín, & Sánchez-Andrada, 1993).

生物和药理学研究

- 抗菌功效: 基于喹啉的化合物显示出相当的抗菌和抗真菌活性,其中一些对结核病也有效 (Iosr Journals, Vora, & Vora, 2012).

- 抗结核和抗菌活性: 2,4-双(苯并呋喃-2-基)-和 2,4-双(芳氧甲基)喹啉表现出显着的抗结核和抗菌特性,为进一步研究提供了潜在候选药物 (Li, Xu, Li, Gao, & Chen, 2019).

属性

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-24-10-12-25(13-11-24)21-18-14-16(22)8-9-19(18)23-15-20(21)28(26,27)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQMAYGKGFIOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)